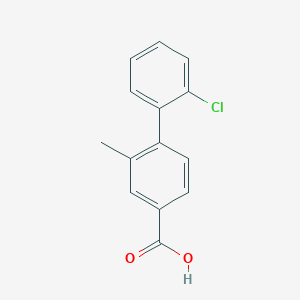

4-(2-Chlorophenyl)-3-methylbenzoic acid

CAS No.: 1192548-49-4

Cat. No.: VC11768463

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192548-49-4 |

|---|---|

| Molecular Formula | C14H11ClO2 |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 4-(2-chlorophenyl)-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C14H11ClO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | ROTTXTDFJCCJBT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

4-(2-Chlorophenyl)-3-methylbenzoic acid belongs to the class of substituted benzoic acids, featuring distinct functional groups that influence its physicochemical and biological properties. The compound’s molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 256.69 g/mol (calculated from atomic masses). Its IUPAC name derives from the substitution pattern: the benzoic acid core is modified by a methyl group at position 3 and a 2-chlorophenyl moiety at position 4.

Key Structural Features:

-

Carboxylic Acid Group: Enhances solubility in polar solvents and enables participation in acid-base reactions .

-

Chlorophenyl Substituent: Introduces steric bulk and electronic effects, potentially altering reactivity and intermolecular interactions .

-

Methyl Group: Moderates crystallinity and may influence metabolic stability in biological systems .

Synthesis and Manufacturing Approaches

Chlorination and Coupling Strategies

A plausible synthesis involves sequential functionalization of a benzoic acid precursor:

-

Friedel-Crafts Acylation: Introduce the methyl group via alkylation of benzoic acid derivatives under acidic conditions .

-

Suzuki-Miyaura Coupling: Attach the 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative .

Example Protocol (Hypothetical):

-

Start with 3-methylbenzoic acid.

-

Protect the carboxylic acid group as a methyl ester to prevent interference.

-

Perform Suzuki coupling with 2-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

-

Deprotect the ester to yield the final product.

Resolution of Racemic Mixtures

For enantiomerically pure forms, resolution techniques similar to those used for (+)-2-(4-chlorophenyl)-3-methyl butanoic acid could be adapted. This involves reacting racemic intermediates with chiral amines in hydrophilic/hydrophobic solvent systems (e.g., butanol-water) to isolate diastereomeric salts .

Physical and Chemical Properties

While experimental data for 4-(2-Chlorophenyl)-3-methylbenzoic acid are scarce, properties can be extrapolated from structurally related compounds:

Reactivity Profile:

-

Carboxylic Acid Functionality: Participates in esterification, amidation, and salt formation .

-

Aromatic Chlorine: May undergo nucleophilic substitution under harsh conditions but is generally inert at mild temperatures .

-

Methyl Group: Subject to oxidative degradation, particularly under strong acidic or basic conditions .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated benzoic acids are pivotal in synthesizing pyrethroid insecticides. For instance, (+)-2-(4-chlorophenyl)-3-methyl butanoic acid is a key component of fenvalerate and esfenvalerate, highlighting the potential of 4-(2-Chlorophenyl)-3-methylbenzoic acid as a precursor in agrochemical production .

Pharmaceutical Development

Substituted benzoic acids are explored for their bioactivity. The methyl and chlorophenyl groups could enhance binding to biological targets, making this compound a candidate for anti-inflammatory or antimicrobial agents .

Material Science

The compound’s aromaticity and functional groups suggest utility in liquid crystals or polymer additives, where thermal stability and solubility are critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume